Strategic Sourcing & Synthetic Utility of Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
Strategic Sourcing & Synthetic Utility of Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate
The following is an in-depth technical guide and whitepaper designed for researchers and drug development professionals.
Technical Whitepaper | Version 1.0
Executive Summary
Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate (CAS: 1946813-42-8) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and GPCR modulators.[1][2][3] Its structural versatility lies in the 3-bromo moiety (enabling Suzuki/Buchwald cross-coupling) and the 4-carboxylate (serving as a precursor for amides or heterocycle fusion).
This guide analyzes the supply chain landscape, current pricing models, and validated synthetic protocols for this compound. It addresses the critical challenge of regioisomerism during synthesis—a common pitfall that affects purity and downstream yield.
Chemical Profile & Specifications
Before sourcing, verify the compound identity against these critical quality attributes (CQAs) to avoid purchasing the incorrect N-alkyl isomer.
| Attribute | Specification |
| IUPAC Name | Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate |
| CAS Number | 1946813-42-8 |
| Molecular Formula | C₉H₁₃BrN₂O₂ |
| Molecular Weight | 261.12 g/mol |
| SMILES | CCCCn1c(Br)c(C(=O)OC)cn1 |
| LogP (Calc) | ~2.3 (Moderate Lipophilicity) |
| Appearance | White to off-white solid or pale yellow oil (depending on purity) |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |
Supply Chain & Pricing Analysis
The market for this specific propyl-substituted pyrazole is "Tier 2" (Specialty Building Block), meaning it is less commoditized than the methyl/ethyl analogs.
Primary Suppliers
Sourcing is divided into Catalog Suppliers (fast delivery, high cost) and Bulk Manufacturers (lead time, lower cost).
| Supplier Tier | Representative Companies | Availability | Typical Lead Time |
| Tier 1 (Catalog) | Sigma-Aldrich, BLD Pharm, Combi-Blocks | In Stock (mg to g scale) | 1–5 Days |
| Tier 2 (Aggregators) | MolPort, eMolecules, ChemSpace | Varies (often drop-shipped) | 1–2 Weeks |
| Tier 3 (Bulk/Custom) | Enamine, WuXi AppTec, Pharmablock | Make-to-Order (kg scale) | 4–8 Weeks |
Price Benchmarks (Q1 2025 Estimates)
Prices fluctuate based on synthesis difficulty (isomer separation).
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Research Scale (100 mg): $80 – $150 USD
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Pilot Scale (1 g): $250 – $450 USD
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Bulk Scale (10 g+): $1,200 – $2,000 USD (Requires RFQ)
Procurement Insight: If the price for the propyl analog is prohibitive, consider purchasing the Methyl 3-bromo-1H-pyrazole-4-carboxylate parent scaffold (CAS 1886141-67-8 or similar) and performing the alkylation in-house (see Section 5).
Technical Application: The "Why"
Why select this specific scaffold?
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3-Position Reactivity: The bromine at C3 is less reactive than C4 or C5 halogens in many heterocycles, but in the pyrazole-4-carboxylate system, it allows for selective Suzuki-Miyaura coupling to introduce aryl groups after establishing the N1-propyl chain.
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Lipophilic Tuning: The n-propyl chain adds specific steric bulk and lipophilicity without the metabolic liability of a tert-butyl or the flexibility of a long alkyl chain, often optimizing binding in hydrophobic pockets of kinases.
Synthetic Pathways & Experimental Protocols
If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via Regioselective Alkylation .
Pathway Visualization
The following diagram illustrates the synthetic logic, highlighting the critical isomer separation step.
Caption: Synthetic workflow from amino-pyrazole precursor to the target 1-propyl-3-bromo isomer.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate via alkylation.
Reagents:
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1-Iodopropane (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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DMF (Dimethylformamide), anhydrous (0.5 M concentration)
Procedure:
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Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-bromo-1H-pyrazole-4-carboxylate (e.g., 1.0 g, 4.88 mmol) in anhydrous DMF (10 mL).
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Base Addition: Add K₂CO₃ (1.35 g, 9.76 mmol) in one portion. The suspension may turn slightly yellow.
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Alkylation: Add 1-Iodopropane (0.57 mL, 5.85 mmol) dropwise via syringe at room temperature.
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Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
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Note: You will observe two spots. The major spot is usually the desired 1-propyl-3-bromo isomer (less hindered); the minor is the 1-propyl-5-bromo isomer.
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-
Workup: Cool to room temperature. Pour into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine (2 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via Flash Column Chromatography (Silica gel).
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Gradient: 0% to 30% EtOAc in Hexanes.
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Elution Order: The 1-alkyl-3-bromo isomer typically elutes after the 1-alkyl-5-bromo isomer due to the dipole moment differences, but this must be confirmed by NOE (Nuclear Overhauser Effect) NMR.
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Validation (NMR):
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Target (1-propyl-3-bromo): The N-CH₂ protons will show NOE correlation with the H-5 proton on the pyrazole ring.
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Isomer (1-propyl-5-bromo): The N-CH₂ protons will show NOE correlation with the Ester group (weak) or lack correlation to a ring proton (since Br is at C5).
References
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BLD Pharm. Product Analysis: Methyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate (BD01435004).[1][2][3][5] Retrieved from
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PubChem. Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate (Analog Data). National Library of Medicine. Retrieved from
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Organic Chemistry Portal. Synthesis of Pyrazoles and Regioselectivity of Alkylation. Retrieved from
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Google Patents. Preparation method of bromopyrazole compound intermediate (CN111072630A). Retrieved from
Sources
- 1. 1565032-98-5|5-Bromo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1824572-82-8|Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1707602-96-7|Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate|BLDpharm [bldpharm.com]
- 4. methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2 | CID 125058534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1399653-86-1|3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
